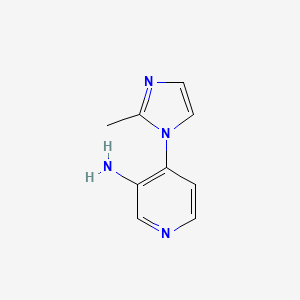

4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-12-4-5-13(7)9-2-3-11-6-8(9)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUWIKLEKQXBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyridine-Based Kinase Inhibitor Scaffolds for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate physicochemical characteristics make it an exceptionally versatile building block for drug design.[2][3] Within the expansive field of oncology and inflammation, protein kinases have emerged as one of the most critical classes of drug targets.[4][5] The convergence of these two areas—the pyridine scaffold and kinase inhibition—has catalyzed a revolution in targeted therapy, leading to the development of life-saving medicines for a host of diseases. This technical guide provides an in-depth exploration of pyridine-based kinase inhibitor scaffolds, synthesizing field-proven insights with foundational scientific principles. We will dissect the causality behind experimental choices in the drug discovery workflow, present self-validating protocols for key assays, and ground all mechanistic claims in authoritative, referenced literature.

Introduction: The Kinase-Pyridine Symbiosis

Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are the master regulators of cellular communication.[6] They function by catalyzing the transfer of a phosphate group from ATP to substrate proteins, a post-translational modification known as phosphorylation. This seemingly simple act triggers complex signaling cascades that govern virtually all aspects of cell life, from proliferation and differentiation to metabolism and apoptosis.[7]

The dysregulation of kinase activity, often through genetic mutations or overexpression, is a hallmark of many human diseases, most notably cancer.[8] This aberrant signaling creates a dependency, or "oncogene addiction," where cancer cells become reliant on the activity of a specific kinase for their growth and survival. This dependency makes kinases highly attractive, or "druggable," targets for therapeutic intervention. The approval of Imatinib in 2001, a tyrosine kinase inhibitor for chronic myeloid leukemia, was a watershed moment that validated this approach and ushered in the era of targeted cancer therapy.[9]

In the quest to design potent and selective kinase inhibitors, medicinal chemists have consistently turned to the pyridine scaffold.[3] Analysis of FDA-approved drugs reveals the pyridine ring's high frequency, surpassing other common aza-heterocycles.[3] Its value stems from several key features:

-

Hinge-Binding Motif: The nitrogen atom in the pyridine ring acts as an excellent hydrogen bond acceptor, enabling it to anchor the inhibitor to the "hinge region" of the kinase ATP-binding pocket—a critical interaction for potent inhibition.[10][11]

-

Modulator of Physicochemical Properties: Compared to a carbocyclic analog like a phenyl ring, the pyridine nitrogen increases polarity and can improve aqueous solubility, a crucial factor for drug bioavailability.[2][12]

-

Metabolic Stability: Strategic placement of the nitrogen atom can block sites of metabolism, improving the drug's half-life. For instance, replacing a phenyl ring with a pyridine ring has been shown to improve metabolic stability by over 100-fold in certain contexts.[3]

-

Versatile Chemical Handle: The pyridine ring can be readily functionalized at multiple positions, allowing chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[13][14]

This guide will navigate the journey of a pyridine-based kinase inhibitor, from the fundamental principles of its interaction with the target to the complex, iterative process of drug discovery and development.

The Drug Discovery Workflow: From Concept to Candidate

The development of a kinase inhibitor is a multi-stage process that requires a synergistic interplay between chemistry, biology, and pharmacology.[6] Each step is designed to answer critical questions about the compound's activity, specificity, and drug-like properties, with data from one stage informing the decisions of the next.

Target Validation and Assay Development

The foundational step is to confirm that inhibiting a specific kinase will have a therapeutic effect. Once validated, a robust and reproducible assay is required to measure the compound's ability to inhibit the kinase. Biochemical assays are the workhorse of early discovery.[6]

Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound.

-

Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase phosphorylation step. Lower kinase activity results in more ATP remaining, which is converted by a luciferase enzyme into a luminescent signal. A potent inhibitor will therefore produce a high luminescent signal.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase enzyme, substrate peptide, and ATP at appropriate concentrations. Dilute the test compound to a range of concentrations (typically a 10-point, 3-fold serial dilution).

-

Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control). Add 10 µL of a kinase/substrate mixture.

-

Initiation: Start the reaction by adding 10 µL of ATP solution. The final concentrations should be at the Km value of ATP for the specific kinase to ensure competitive binding can be accurately assessed.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration must be within the linear range of the reaction, determined during assay development.

-

Detection: Add 25 µL of a commercially available ATP detection reagent (containing luciferase and its substrate).

-

Signal Readout: Incubate for 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation System: The trustworthiness of this protocol is ensured by including controls on every plate: (1) "Max" signal wells (no kinase) to define 100% inhibition, (2) "Min" signal wells (kinase + DMSO) to define 0% inhibition, and (3) a reference compound with a known IC50 to monitor assay performance and reproducibility over time.

Lead Optimization and SAR

Once initial "hits" are identified, the iterative process of lead optimization begins. This involves synthesizing analogs of the hit compound and evaluating them to build a Structure-Activity Relationship (SAR).[13][15] The goal is to improve potency against the target kinase while simultaneously enhancing selectivity over other kinases and optimizing drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-based drug design (SBDD) is a powerful strategy in this phase.[8][16] By obtaining the X-ray crystal structure of an inhibitor bound to the kinase, chemists can visualize the precise interactions and rationally design new modifications to improve binding affinity and selectivity.[5]

Table 1: Example Structure-Activity Relationship (SAR) Data for TYK2 JH2 Inhibitors

This table illustrates how systematic modifications to a central pyridine scaffold can impact inhibitory activity. The goal is to identify which substitutions enhance potency. Data is illustrative, based on findings from literature.[17]

| Compound | R1 Group | R2 Group | TYK2 JH2 IC50 (nM) |

| Parent | H | Acetyl | 150 |

| 1a | H | Propionyl | 50 |

| 1b | H | Cyclopropionyl | 45 |

| 1c | F | Cyclopropionyl | 30 |

| 1d | Cl | Cyclopropionyl | 35 |

Causality: The data shows that expanding the acetyl group (Parent) to a propionyl (1a) or cyclopropionyl (1b) improves potency, likely by providing better hydrophobic interactions in the binding pocket. Adding a small electron-withdrawing group like fluorine at the R1 position (1c) further enhances activity, possibly by modulating the electronics of the pyridine ring or making a favorable contact.

Key Pyridine-Based Scaffolds and Case Studies

The versatility of pyridine is reflected in the diversity of scaffolds used in approved and investigational kinase inhibitors.

Monocyclic Pyridines: The 2-Aminopyridine Motif

The 2-aminopyridine is a classic hinge-binding element. The exocyclic amine and the pyridine nitrogen form two crucial hydrogen bonds with the kinase hinge region, providing a stable anchor for the molecule.

Case Study: Crizotinib

Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK), a driver oncogene in a subset of non-small cell lung cancer (NSCLC).[12] Its 2-aminopyridine core is essential for its interaction with the ALK kinase domain.[11]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 8. chemicalkinomics.com [chemicalkinomics.com]

- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. figshare.com [figshare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methylimidazolyl)pyridin-3-amine

Abstract: The pyridine-imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide provides a comprehensive analysis of the chemical properties of 4-(2-methylimidazolyl)pyridin-3-amine, a specific congener within this important class. Due to a scarcity of direct experimental data for this exact molecule, this paper adopts a first-principles approach. By dissecting the molecule into its constituent 3-aminopyridine and 2-methylimidazole moieties, we infer its physicochemical properties, reactivity, and spectroscopic characteristics. This analysis is supplemented with data from close structural isomers to provide a robust, predictive overview for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Analysis

4-(2-methylimidazolyl)pyridin-3-amine is a heterocyclic aromatic compound featuring a 2-methylimidazole ring linked to the 4-position of a 3-aminopyridine ring. This structural arrangement brings together two key pharmacophores known for their diverse biological activities. The imidazole ring is a component of essential biomolecules like histidine and is found in numerous drugs, while the aminopyridine motif is also prevalent in pharmacologically active compounds.[1][4]

A critical structural isomer, 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1045952-73-1), differs only in the attachment point of the imidazole ring (via N1 instead of C4/C5). While data on the title compound is sparse, information on this isomer and the parent heterocycles provides a solid foundation for predicting its behavior.

Molecular Structure

The chemical structure consists of a pyridine ring substituted with an amino group at the C3 position and a 2-methylimidazole ring at the C4 position.

Caption: 2D structure of 4-(2-methylimidazolyl)pyridin-3-amine.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₉H₁₀N₄ | Structural Analysis |

| Molecular Weight | 174.21 g/mol | Calculation |

| pKa (most basic) | ~5.5 - 6.5 | Predicted for pyridine N |

| pKa (amino group) | ~3.5 - 4.5 | Predicted for aniline-like amine |

| LogP | ~1.0 - 1.5 | Based on similar structures[5] |

| Appearance | Likely a solid at room temp. | Based on related compounds[6] |

Synthesis and Reactivity

While a specific synthesis for 4-(2-methylimidazolyl)pyridin-3-amine has not been published, established organometallic cross-coupling reactions provide a logical and robust pathway.

Proposed Synthetic Workflow

A plausible synthetic route would involve a Suzuki or Stille cross-coupling reaction. This approach offers high yields and functional group tolerance, making it a staple in modern medicinal chemistry.

Core Rationale: The key is to form the C-C bond between the C4 position of the pyridine ring and a carbon atom of the imidazole ring. This can be achieved by coupling a halogenated pyridine derivative with an organoboron or organotin derivative of 2-methylimidazole.

Caption: Proposed Suzuki coupling workflow for synthesis.

Chemical Reactivity

The reactivity of the molecule is dictated by the interplay between the electron-rich amino group and the electron-deficient pyridine ring, as well as the nucleophilic and basic centers of the imidazole moiety.

-

3-Aminopyridine Moiety: The amino group at the C3 position is a moderately activating, ortho-para directing group. However, in the context of the electron-withdrawing pyridine nitrogen, its influence is complex. The pyridine nitrogen is the most basic site and will be protonated first under acidic conditions.[7] The amino group can undergo diazotization, a key reaction for introducing other functional groups.[8] Direct electrophilic substitution on the pyridine ring is generally difficult but would be directed to the positions ortho and para to the amino group (C2, C4, C6). Since C4 is already substituted, reactivity at C2 and C6 is expected.

-

2-Methylimidazole Moiety: This ring system is aromatic and contains two nitrogen atoms. The pyrrole-like nitrogen (-NH-) is weakly acidic, while the pyridine-like nitrogen (-N=) is basic and nucleophilic. The methyl group at the C2 position provides some steric hindrance but also enhances the basicity of the nitrogen atoms through an inductive effect.[9] The imidazole ring can act as a ligand in coordination chemistry and is known to catalyze reactions such as epoxy ring-opening.[9][10] It is generally stable but can undergo reactions like N-alkylation or nitration under specific conditions.[10]

Anticipated Spectroscopic Characterization

Detailed spectroscopic analysis is essential for structural confirmation. Based on the constituent parts, we can predict the key features in various spectra.[11][12][13][14][15]

| Technique | Anticipated Features |

| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing doublet or singlet multiplicity depending on coupling. The proton at C2 will be most downfield. - Imidazole Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). - Amino Protons (NH₂): A broad singlet (position is solvent and concentration-dependent). - Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm). The carbon bearing the amino group (C3) will be shielded, while C2 and C6 will be deshielded. - Imidazole Carbons: Three signals (δ 115-145 ppm), with the C2 carbon (bearing the methyl group) being the most downfield. - Methyl Carbon: A signal in the aliphatic region (δ ~15-20 ppm).[16] |

| IR Spectroscopy | - N-H Stretch (Amino): Two sharp bands around 3300-3500 cm⁻¹.[17] - N-H Stretch (Imidazole): A broad band around 3100-3300 cm⁻¹.[18] - C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹. - C=N and C=C Stretch: Multiple sharp bands in the 1400-1650 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 174. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the methyl group, HCN from the imidazole ring, or cleavage of the bond between the two heterocyclic rings. |

Safety and Handling

No specific safety data sheet (SDS) exists for 4-(2-methylimidazolyl)pyridin-3-amine. Therefore, a conservative approach based on the hazards of its components—3-aminopyridine and 2-methylimidazole—is required. Both precursors are hazardous, and the final compound should be handled with appropriate care.[6][19][20]

| Hazard Category | Associated Risks and Precautions |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [6] Action: Avoid all routes of exposure. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |

| Skin/Eye Irritation | Causes skin irritation and serious eye damage. [20] Action: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. |

| Reactivity | Stable under normal conditions.[19] Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[19] 3-aminopyridine can form explosive mixtures with air upon intense heating. |

| Handling | Handle as a toxic substance. Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. |

Applications in Drug Discovery and Research

The fusion of pyridine and imidazole rings creates a scaffold with significant potential in medicinal chemistry. This structural motif is frequently found in kinase inhibitors, which are a cornerstone of modern cancer therapy.[21][22][23][24][25][26]

-

Kinase Inhibition: Pyridinyl-imidazole compounds are known to be potent and selective inhibitors of p38 MAP kinase and other kinases like CDK9 and FLT3.[21][22][23] They typically function as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme.[21] The specific substitution pattern on both rings is crucial for achieving selectivity and potency against different kinase targets.

-

Anticancer and Antimicrobial Potential: Imidazole and imidazopyridine derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][24][26][27] The ability of the scaffold to engage in multiple non-covalent interactions (hydrogen bonding, π-π stacking) makes it a versatile platform for designing targeted therapies.[2][22]

-

Research Applications: As a novel chemical entity, 4-(2-methylimidazolyl)pyridin-3-amine would be a valuable tool for screening libraries to identify new biological targets. Its synthesis and characterization would provide important structure-activity relationship (SAR) data for the development of new therapeutic agents based on the pyridine-imidazole core.[26][28]

Conclusion

While direct experimental data on 4-(2-methylimidazolyl)pyridin-3-amine is currently unavailable, a detailed chemical profile can be constructed through expert analysis of its constituent moieties and comparison with related structures. It is predicted to be a solid compound with distinct spectroscopic signatures, accessible via standard cross-coupling methodologies. Its reactivity is governed by the basic pyridine nitrogen, the nucleophilic amino group, and the versatile imidazole ring.

The true value of this molecule lies in its potential as a scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. This technical guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the biological potential of this promising compound. All predictions herein should be validated through empirical experimentation.

References

- Anonymous. (2025, May 13). using 2-methylimidazole to control the reactivity of epoxy resin mixtures.

- Kumar, S., et al. (2025, August 6). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site.

- Di Mola, A., et al. (2017, May 31). Developments in the Reactivity of 2-Methylimidazolium Salts.

- Anonymous. (2025, November 6). SAFETY DATA SHEET.

- Anonymous. (2009, September 23). Crystal and Molecular Structure Analysis of 2-Methylimidazole.

- Fisher Scientific. (2012, July 3). SAFETY DATA SHEET.

- Wikipedia. 2-Methylimidazole.

- Anonymous. (n.d.).

- ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.

- NIST. 3-Aminopyridine. NIST WebBook.

- Howard, S., et al. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.

- Yao, Y., et al. (n.d.). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry.

- Al-Ostoot, F. H., et al. (2022, November 4). Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS.

- Tupa, D. P., et al. (2024, May 28).

- Barili, P. L., et al. (2002, December 24). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles.

- Chemos GmbH&Co.KG.

- NIST. 3-Aminopyridine. NIST WebBook, IR Spectrum.

- DiMauro, E. F., & Kennedy, J. M. (2007, February 2). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.

- ChemicalBook. 2-Methylimidazole(693-98-1) 13C NMR spectrum.

- The Good Scents Company. 3-aminopyridine, 462-08-8.

- PubChem. 2-Methylimidazole | C4H6N2 | CID 12749.

- Anonymous. (2025, August 8). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Request PDF.

- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.

- ResearchGate. UV–vis spectrum of 2MImdT crystal.

- ChemicalBook. (2024, April 10). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.

- DiMauro, E. F., & Kennedy, J. M. (2006, December 24). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot.

- Wikipedia. 3-Aminopyridine.

- Anonymous. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

- PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

- Anonymous. (2021, November 15). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed.

- Alghamdi, S. S., et al. (2021, July 29).

- BenchChem. exploring the potential of imidazole scaffolds in medicinal chemistry.

- Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.

- Merck. 4-(1H-imidazol-1-yl)pyridine | 25700-16-7.

- Anonymous. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.

- PubChem. 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine.

- BLD Pharm. 4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine|1040314-53-1.

-

CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[9][21]triazolo[4,3-b][9][21]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.

- PubChem. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817.

- Scientific Research Publishing. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines.

- Arabian Journal of Chemistry. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.

Sources

- 1. dovepress.com [dovepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. 3-aminopyridine, 462-08-8 [thegoodscentscompany.com]

- 9. ohans.com [ohans.com]

- 10. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 11. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Aminopyridine [webbook.nist.gov]

- 13. 2-Methylimidazole(693-98-1) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. 3-Aminopyridine [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. chemos.de [chemos.de]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. iris.cnr.it [iris.cnr.it]

- 25. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 28. pubs.acs.org [pubs.acs.org]

Harnessing the Pyridine Scaffold in Fragment-Based Discovery of Type II Kinase Inhibitors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein kinases remain one of the most critical and intensely pursued classes of drug targets, particularly in oncology. The challenge, however, lies in achieving inhibitor selectivity across a large family of enzymes that share a highly conserved ATP-binding site. Type II inhibitors, which uniquely bind to an inactive "DFG-out" kinase conformation, offer a powerful strategy to enhance selectivity by engaging a less-conserved allosteric pocket adjacent to the ATP site. This guide provides a comprehensive technical overview of a field-proven methodology: utilizing fragment-based drug discovery (FBDD) to identify and optimize pyridine-containing fragments into potent and selective Type II kinase inhibitors. We will dissect the underlying structural biology of the DFG-out state, explore the privileged role of the pyridine scaffold, and provide detailed, self-validating experimental workflows for fragment screening, validation, and structure-guided optimization.

The Strategic Advantage of Targeting the DFG-Out Conformation

Protein kinase activity is governed by the conformational state of its activation loop, a flexible segment that begins with the highly conserved Asp-Phe-Gly (DFG) motif.[1] In the catalytically active state, termed "DFG-in," the aspartate residue coordinates magnesium ions essential for ATP hydrolysis, and the phenylalanine points into a hydrophobic pocket.[2] Type I inhibitors bind to this active DFG-in conformation and are, by nature, direct ATP competitors.[3]

The paradigm shift in kinase inhibition came with the discovery of the "DFG-out" conformation, an inactive state where the DFG motif undergoes a dramatic flip of approximately 180°. This reorientation causes the phenylalanine and aspartate residues to swap positions.[2] The critical consequence of this event is the formation of a new, deep hydrophobic pocket adjacent to the ATP-binding site, which is accessible only in this inactive state.[4][5]

Inhibitors that bind to and stabilize this DFG-out conformation are classified as Type II inhibitors.[1][6] Their strategic advantage stems from two key principles:

-

Enhanced Selectivity: While the ATP-binding pocket is highly conserved across the kinome, the residues lining the allosteric pocket created in the DFG-out state are significantly more diverse. By engaging this pocket, Type II inhibitors can exploit unique features of the target kinase, leading to superior selectivity profiles compared to their Type I counterparts.[7]

-

Novel Chemical Space: The unique topology of the DFG-out binding site allows for the development of inhibitors with chemical scaffolds distinct from traditional ATP mimetics.

The serendipitous discovery of imatinib binding to the DFG-out conformation of ABL kinase catalyzed the rational design of Type II inhibitors as a mainstream drug discovery strategy.[1][2]

Caption: DFG-In vs. DFG-Out conformations and inhibitor binding modes.

The Pyridine Scaffold: A Privileged Moiety for Kinase Recognition

The pyridine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, and for good reason.[8][9] An analysis of FDA-approved drugs consistently highlights its importance, particularly in oncology.[10] Its utility in designing kinase inhibitors, especially those targeting the hinge region, is rooted in its unique physicochemical properties.

-

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom makes it an excellent hydrogen bond acceptor.[9] This is a critical feature for interacting with the backbone amide hydrogens of the kinase hinge region, a canonical interaction that anchors many inhibitors to the ATP-binding site.[11]

-

Bioisosterism: Pyridine is frequently used as a bioisostere for a phenyl ring.[9][10] This "phenyl-to-pyridyl" switch can profoundly impact a compound's properties by introducing a hydrogen bond acceptor, altering electronic properties, and improving metabolic stability without significantly changing the molecule's shape.[9]

-

Solubility and Bioavailability: As a polar aromatic molecule, the pyridine moiety can increase the aqueous solubility and bioavailability of a compound compared to its carbocyclic analog, which is a crucial parameter for drug development.[12][13]

Prominent approved kinase inhibitors like Imatinib (BCR-ABL) and Crizotinib (ALK) feature a pyridine ring that is essential for their high-affinity binding and therapeutic effect.[10] These successes underscore the value of incorporating this scaffold into screening libraries for new kinase inhibitors.

A Self-Validating FBDD Workflow for Pyridine Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective alternative to traditional high-throughput screening (HTS).[14][15] The core principle is to screen libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to identify weak but high-quality binders.[14] These hits then serve as starting points for rational, structure-guided optimization into potent leads.[16][17] This approach is particularly well-suited for discovering Type II inhibitors, as fragments are small enough to probe the newly formed allosteric pocket.

A robust and self-validating FBDD cascade is essential for success, ensuring that hits are genuine and provide a solid foundation for medicinal chemistry efforts.

Caption: FBDD Workflow for Type II Kinase Inhibitors.

Phase 1: Primary Screening with Thermal Shift Assay (TSA)

The initial goal is to rapidly screen the fragment library to identify compounds that bind to the target kinase. Because fragments bind weakly, a highly sensitive biophysical method is required.[18] The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an ideal primary screening technique.[19]

Causality: The principle behind TSA is that the binding of a ligand (fragment) to a protein increases its thermodynamic stability. This increased stability translates to a higher melting temperature (Tₘ). The Tₘ is measured by monitoring the unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions as the protein denatures with increasing temperature. A positive shift in Tₘ (ΔTₘ) indicates a binding event.

Experimental Protocol: Thermal Shift Assay (TSA)

-

Preparation:

-

Prepare a stock solution of the purified target kinase at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of SYPRO Orange dye (e.g., 5000x concentrate) and dilute it to 250x in the same buffer.

-

Prepare fragment plates by dispensing 1 µL of each 10 mM fragment stock (in DMSO) into a 96- or 384-well PCR plate. Include DMSO-only wells as a negative control and a known binder as a positive control.

-

-

Assay Mix:

-

Create a master mix containing the kinase and dye. For a final volume of 20 µL per well, mix the kinase to a final concentration of 2 µM and the SYPRO Orange to 5x.

-

Dispense 19 µL of the master mix into each well of the fragment plate.

-

-

Execution:

-

Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 10 minutes.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, while continuously monitoring fluorescence.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.

-

Calculate the ΔTₘ for each fragment relative to the DMSO control. A ΔTₘ ≥ 2 °C is typically considered a statistically significant hit.

-

Phase 2: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

Trustworthiness: A primary screen will inevitably produce some false positives. Therefore, every hit from the TSA screen must be validated using an orthogonal biophysical method—one that relies on a different physical principle.[20] Surface Plasmon Resonance (SPR) is an excellent choice as it provides direct evidence of binding and can quantify the binding affinity (Kᴅ) and kinetics.[21]

Causality: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. The target kinase is immobilized on the chip. When a fragment from a solution flows over the surface and binds to the kinase, the local refractive index at the surface changes, which is detected as a response unit (RU) signal. The magnitude of the signal is proportional to the amount of bound fragment.

Experimental Protocol: Surface Plasmon Resonance (SPR) Hit Validation

-

Immobilization:

-

Select a sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

-

Immobilize the target kinase to the surface by injecting a solution of the protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (typically 8,000-12,000 RU).

-

Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

-

-

Binding Analysis:

-

Prepare a dilution series for each fragment hit identified in the TSA screen (e.g., 6 concentrations ranging from 1 µM to 200 µM) in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Inject the fragment solutions over the kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase (during injection) and the dissociation phase (during buffer flow).

-

Regenerate the surface between fragment injections if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to calculate the equilibrium dissociation constant (Kᴅ). A confirmed hit will show a concentration-dependent binding response.

-

Phase 3: Structural Elucidation via X-ray Crystallography

Authoritative Grounding: The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target kinase.[22][23] This step is non-negotiable for a structure-based design program as it provides the definitive blueprint for optimization. It confirms the binding site, the specific interactions, and, crucially, whether the fragment induces the desired DFG-out conformation.[24]

Causality: X-ray crystallography relies on the principle that when a beam of X-rays strikes a crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By measuring this diffraction pattern, one can calculate an electron density map and build a three-dimensional atomic model of the molecule (in this case, the protein-fragment complex).

Experimental Protocol: Co-crystallization and Structure Determination

-

Crystal Growth:

-

Concentrate the purified kinase to a high concentration (e.g., 10-15 mg/mL).

-

Incubate the kinase with a 5- to 10-fold molar excess of the validated fragment hit for at least one hour on ice to allow complex formation.

-

Screen for crystallization conditions using commercially available screens via sitting-drop or hanging-drop vapor diffusion methods. This involves mixing the protein-fragment complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.

-

Optimize initial crystal hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., 25% glycerol) to prevent ice formation.

-

Flash-cool the crystal in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.[22]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using molecular replacement with a previously known structure of the kinase as a search model.

-

Build the model into the resulting electron density map, paying close attention to the density for the bound fragment.

-

Refine the model iteratively to improve its fit to the experimental data, resulting in a final, high-resolution 3D structure.

-

From Fragment to Lead: A Case Study in Structure-Based Optimization

The high-resolution crystal structure is the starting point for the fragment-to-lead optimization process.[17] The goal is to "grow" the initial fragment by adding chemical functionality that makes new, favorable interactions with the protein, thereby increasing potency and selectivity.

Let's consider a hypothetical but representative case. Our FBDD campaign identifies a 2-aminopyridine fragment that binds to the hinge region of our target kinase, confirmed by SPR (Kᴅ = 250 µM) and X-ray crystallography. The crystal structure shows that the kinase is in the DFG-out conformation and reveals the allosteric pocket is unoccupied but accessible.

Optimization Strategy:

-

Initial Hit (Fragment A): A simple 2-aminopyridine fragment. It forms two hydrogen bonds with the kinase hinge.

-

Fragment Growth (Compound B): Guided by the crystal structure, a urea moiety is added to the pyridine ring, directed towards the allosteric pocket. This is a classic strategy, as the urea can form additional hydrogen bonds with residues at the entrance of the pocket, such as a conserved glutamate on the αC-helix and the backbone amide of the DFG-aspartate.[2]

-

Pocket Filling (Lead Compound C): Further chemical elaboration adds a trifluoromethyl-phenyl group to the terminal end of the urea. This hydrophobic group is designed to occupy the deep allosteric pocket, displacing water molecules and making favorable van der Waals contacts, significantly increasing binding affinity and locking the kinase in the DFG-out state.

Data Presentation: Optimization Summary

| Compound | Structure Modification | Binding Affinity (Kᴅ) | Kinase Inhibition (IC₅₀) |

| Fragment A | 2-Aminopyridine Core | 250 µM | > 500 µM |

| Compound B | Added Urea Moiety | 5 µM | 15 µM |

| Lead C | Added CF₃-Phenyl Group | 20 nM | 55 nM |

This iterative, structure-guided process transforms a weak-binding fragment into a potent lead compound by systematically exploiting the unique features of the DFG-out conformation.

Conclusion and Future Perspectives

The discovery of Type II kinase inhibitors represents a major advance in achieving selectivity, a long-standing challenge in the field. By combining the strategic advantage of targeting the inactive DFG-out conformation with the efficiency and rationality of fragment-based drug discovery, researchers can significantly increase the probability of success. The pyridine scaffold, with its proven role in kinase hinge binding and favorable drug-like properties, serves as an exceptional starting point for such campaigns. The integrated, self-validating workflow presented here—combining TSA, SPR, and X-ray crystallography—provides a robust framework for identifying and optimizing these privileged fragments into next-generation targeted therapies. Future efforts will likely see an increased integration of in silico FBDD and computational chemistry to further refine fragment library design and predict optimal growth vectors, accelerating the path from fragment to clinical candidate.[14][25]

References

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

-

Muthukumar, M., & Kim, D. H. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

-

de la Cruz, E., et al. (2024). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

-

Eurofins. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

-

Lin, S. I., et al. (2016). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Molecules. [Link]

-

Zhao, Z., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. [Link]

-

Erlanson, D. A. (2012). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology. [Link]

-

Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

-

Zhao, Z., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. [Link]

-

Vijayan, R. S. K., et al. (2015). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Tsai, K. C., et al. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. PLoS ONE. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

-

Zhao, Z., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. [Link]

-

Taipei Medical University. (2018). Fragment-based Discovery of First-In-Class Small-Molecule Kinase Inhibitors for Targeted Cancer Therapies. Taipei Medical University. [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

-

Ali, I., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Pharmaceutical Research. [Link]

-

Vijayan, R. S. K., et al. (2015). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. ACS Publications. [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

-

Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

-

Chaikuad, A., et al. (2013). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Key structural features of type II kinase inhibitors. ResearchGate. [Link]

-

ResearchGate. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]

-

Hossain, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. [Link]

-

Gabelli, S. B., et al. (2024). X-ray crystallographic analyses of 14 IPMK inhibitor complexes. bioRxiv. [Link]

-

Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

-

Noble, M. E., et al. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Opinion in Drug Discovery & Development. [Link]

-

Noble, M. E., et al. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed. [Link]

-

Ali, I., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Bentham Science. [Link]

-

Rich, R. L., & Myszka, D. G. (2014). Fragment screening by SPR and advanced application to GPCRs. Methods in Molecular Biology. [Link]

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Ciulli, A., et al. (2008). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

-

Acta Materia Medica. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

-

ResearchGate. (2021). Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Roskoski, R. Jr. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers. [Link]

-

ResearchGate. (2015). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. ResearchGate. [Link]

-

Kumar, A., et al. (2019). Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. ACS Medicinal Chemistry Letters. [Link]

-

El-Damasy, D. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports. [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews. [Link]

-

Nichols, R. J., et al. (2015). Type II Kinase Inhibitors Show an Unexpected Inhibition Mode against Parkinson's Disease-Linked LRRK2 Mutant G2019S. ACS Chemical Biology. [Link]

-

ResearchGate. (n.d.). Classical structural scheme of a type-II kinase inhibitor docked into... ResearchGate. [Link]

-

Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

Gomaa, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

-

Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. [Link]

Sources

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. mdpi.com [mdpi.com]

- 15. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 16. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rroij.com [rroij.com]

- 25. Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

Introduction: The Strategic Importance of Nitropyridines in Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro (NO₂) group onto the pyridine ring profoundly alters its electronic properties, transforming it into a potent electrophile. This activation is pivotal for a class of reactions known as Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the pyridine ring highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[1]

This guide provides an in-depth exploration of SNAr protocols for nitropyridines, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for molecular synthesis.

The Mechanism of Activation: Understanding the SNAr Pathway

The SNAr reaction on nitropyridines is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .[1] The success and rate of the reaction are fundamentally governed by the stability of a key intermediate.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (LG). This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2]

-

Elimination and Rearomatization: The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the leaving group.

The presence of the nitro group is critical for the stability of the Meisenheimer complex. When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be effectively delocalized onto its oxygen atoms through resonance.[1][3] This stabilization lowers the activation energy of the first, rate-determining step, thereby facilitating the reaction.[2][4]

Caption: The addition-elimination pathway for SNAr reactions.

Key Parameters for Successful SNAr Reactions

Mastery of SNAr protocols requires an understanding of the key variables that dictate the reaction's outcome.

-

Leaving Group (LG): The nature of the leaving group is crucial. While halides (Cl, Br) are common, fluoride (F) is often superior. Contrary to Sₙ2 reactions, the leaving group ability in SₙAr often follows the trend: F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon exceptionally electrophilic and accelerating the initial nucleophilic attack (the rate-determining step).[2] In some cases, the nitro group itself can be displaced, particularly when activated by other substituents or when a better leaving group is absent.[5][6][7]

-

Solvent: Polar aprotic solvents are the standard choice for SNAr reactions.[8] Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the anion, thus enhancing nucleophilicity.[9] They also help to stabilize the charged Meisenheimer complex.

-

Base: A base is often required, serving one of two primary roles: to deprotonate a protic nucleophile (e.g., an alcohol or thiol) to generate a more potent anionic nucleophile, or to act as a scavenger for the acid (H-LG) generated during the reaction. Common choices range from mild inorganic bases like K₂CO₃ or Cs₂CO₃ to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KtBuO) for weakly acidic nucleophiles.[9][10]

-

Temperature: While many SNAr reactions on highly activated nitropyridines proceed at room temperature, thermal energy is often necessary to overcome the activation barrier, with reaction temperatures typically ranging from 50 to 120 °C.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points. Researchers should consider optimization of temperature, reaction time, and stoichiometry based on the specific substrate and nucleophile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Reaction Examples [cdb.ics.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

Application Note & In-Depth Protocol: Strategic Reduction of 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine

Executive Summary: The Strategic Importance of the Target Amine

The transformation of 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine to its corresponding 3-aminopyridine derivative is a critical step in the synthesis of numerous molecules of pharmaceutical interest. The resulting product, 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, serves as a versatile building block, incorporating both a vicinal amino-pyridine scaffold and an imidazole moiety. These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

The primary challenge in this reduction lies in achieving high chemoselectivity. The chosen methodology must efficiently reduce the aromatic nitro group while preserving the integrity of the two heterocyclic rings—the pyridine and the imidazole—which are susceptible to reduction under harsh conditions. This guide provides a comprehensive analysis of suitable reduction strategies, explains the rationale behind methodological choices, and presents detailed, validated protocols for laboratory execution.

Foundational Chemistry: Mechanistic Overview of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a six-electron process. While the exact pathway can vary with the chosen reagent, the transformation generally proceeds through nitroso and hydroxylamine intermediates.

The key to a successful synthesis is the selection of a reagent system that provides these six electrons selectively to the nitro group without engaging in undesired side reactions with the pyridine or imidazole rings.

Comparative Analysis of Reduction Methodologies

Several established methods can be employed for this transformation. The choice depends on factors such as available equipment, scale, cost, and the desired level of "green" chemistry. We will explore three primary, field-proven approaches: Catalytic Hydrogenation, Dissolving Metal Reduction, and Dithionite Reduction.

| Methodology | Reagents & Conditions | Advantages | Disadvantages & Mitigation | Typical Yield |

| Catalytic Hydrogenation | H₂ gas (1-4 atm), 10% Pd/C, MeOH or EtOH, Room Temp.[1][2] | High efficiency, clean reaction (byproduct is H₂O), catalyst is recyclable, easily scalable.[1] | Risk of pyridine ring reduction at high pressure/temp. Catalyst is pyrophoric. | >95% |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, Reflux.[3] | Avoids use of pressurized H₂ gas, excellent chemoselectivity, simple setup.[3] | Requires stoichiometric reductant, can have slightly longer reaction times. | 90-98% |

| Dissolving Metal Reduction | SnCl₂·2H₂O, EtOH or EtOAc, Reflux.[4][5][6] | Excellent chemoselectivity, tolerates many functional groups, inexpensive, robust.[4][7] | Generates stoichiometric metal waste, workup is more complex (requires neutralization and filtration of tin salts). | 85-95% |

| Dithionite Reduction | Na₂S₂O₄, H₂O/MeOH or aq. DMF, Room Temp to 60°C.[8][9][10] | Very mild, inexpensive, operates in aqueous media, good for sensitive substrates.[8][11][12] | Can require pH control[10], may be slower, and yields can be more variable. | 70-90% |

Causality Behind Method Selection:

-

Catalytic Hydrogenation is the preferred industrial method due to its high atom economy and cleanliness. The palladium surface efficiently adsorbs both hydrogen and the nitro group, facilitating the stepwise reduction at a low energy barrier. The key is maintaining mild conditions (low pressure, room temperature) to ensure the kinetic barrier for pyridine reduction is not overcome.[13]

-

Tin (II) Chloride (SnCl₂) is a classic and reliable choice, particularly on a lab scale. As a single-electron donor, it selectively reduces the highly electrophilic nitro group through a series of electron transfer and protonation steps.[14] Its mildness is a significant advantage, preserving the heterocyclic systems.[4]

-

Sodium Dithionite (Na₂S₂O₄) acts as a potent reducing agent in aqueous solutions.[9] It is particularly useful when metallic catalysts or acidic conditions need to be avoided. The reactive species, the sulfoxylate radical anion (SO₂⁻), is a powerful single-electron donor that effectively reduces the nitro group.[9]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction completion and ensuring product quality.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is optimized for high yield, purity, and operational simplicity, representing the most common approach for this transformation.

Materials & Equipment:

-

4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol (MeOH), ACS grade

-

Hydrogen gas (H₂) cylinder with regulator

-

Parr shaker apparatus or a heavy-walled flask with a 3-way stopcock

-

Magnetic stirrer and stir bars

-

Celite® (diatomaceous earth) for filtration

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a suitable hydrogenation vessel (e.g., a 250 mL Parr bottle), add 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine (e.g., 5.0 g, 1 equivalent).

-

Solvent Addition: Add Methanol (100 mL, 20 vol). Stir until the starting material is fully dissolved.

-

Inerting: Flush the vessel with an inert gas (Nitrogen or Argon) for 5 minutes to remove atmospheric oxygen.

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (50% wet, ~0.5 g, 10 wt% of substrate).

-

Expert Insight: Using the wet catalyst minimizes the risk of it becoming airborne and igniting. Never add dry Pd/C to a flammable solvent in the presence of air.

-

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere.[1]

-

Pressurize the vessel with hydrogen to 45 psi (approx. 3 atm) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is exothermic and progress can be monitored by the uptake of hydrogen. For analytical confirmation, depressurize, flush with nitrogen, and take an aliquot for TLC or LC-MS analysis. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete (no starting material detectable), vent the hydrogen and purge the system thoroughly with nitrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 20 mL).

-

Safety Critical: The filtered catalyst pad should not be allowed to dry. Quench it immediately by placing it in a beaker of water.

-

-

Isolation: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine as a solid. The product is often of sufficient purity for subsequent steps but can be recrystallized if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol offers a robust, non-hydrogenation alternative suitable for any standard laboratory fume hood.

Materials & Equipment:

-

4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware including a reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine (e.g., 5.0 g, 1 equivalent) in Ethanol (100 mL).

-

Reagent Addition: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) in one portion (approx. 27.5 g, 5 equivalents).

-

Expert Insight: A significant excess of the reducing agent is used to drive the reaction to completion and account for any potential oxidation by air.[5]

-

-

Heating: Heat the mixture to reflux (approx. 78°C for EtOH) and maintain for 3-5 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material spot indicates completion.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add saturated aqueous NaHCO₃ solution while stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts as a thick white solid (tin hydroxides).

-

Extraction: Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the solid cake thoroughly with Ethyl Acetate or DCM (3 x 50 mL). Transfer the combined filtrate to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate or DCM (2 x 50 mL).

-

Drying and Isolation: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified further by silica gel column chromatography if necessary.

Product Characterization

The final product, 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, should be characterized to confirm its identity and purity.

-

¹H NMR: Expect the disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons, typically in the range of 4-6 ppm (DMSO-d₆) or 3-5 ppm (CDCl₃). The chemical shifts of the other pyridine and imidazole protons will also shift upfield.

-

¹³C NMR: The carbon atom attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the amine product (C₉H₁₀N₄, MW: 174.21 g/mol ).

References

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

-

Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. [Link]

-

ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]

-

Sciencemadness Discussion Board. (2008). Reduction of Nitro Toluene. [Link]

-

Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

-

Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]

-

The Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent. [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride...[Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Organic Chemistry Portal. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. [Link]

-

ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

-

Wordpress. (2026). Stoichiometric Zn or Fe Metal Reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Royal Society of Chemistry. (n.d.). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. [Link]

-

MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

-

PMC. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. [Link]

- Google Patents. (n.d.).

-

ChemRxiv. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

-

Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

-

Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

-

PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. scribd.com [scribd.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 14. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]

Optimizing Amide Bond Formation with Electron-Deficient Amines: A Guide to Pyridin-3-amine Derivatives

PART 1: STRATEGIC OVERVIEW & MECHANISTIC INSIGHT

The Nucleophilicity vs. Basicity Paradox

Coupling carboxylic acids to pyridin-3-amine (3-aminopyridine) presents a unique challenge in medicinal chemistry that is distinct from standard aniline couplings. The difficulty arises from the electronic duality of the pyridine ring:

-

Reduced Nucleophilicity (The Primary Hurdle): The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline. The electron-withdrawing inductive effect ($ -I

+R $) from the amine into the ring is possible, the overall reactivity is dampened compared to phenyl analogs. -

Competitive Basicity (The Trap): The pyridine ring nitrogen (N1) is a basic center ($ pK_a \approx 6.0 $ for the conjugate acid). In standard coupling protocols (e.g., EDC/HOBt or HATU), the coupling reagent or the activated ester often coordinates to the ring nitrogen, forming stable N-acylpyridinium salts or poisoning the catalyst, rather than reacting with the desired exocyclic amine.

Why Standard Reagents Fail[1]

-

HATU/HBTU: The formation of the active ester (OAt/OBt) is fast, but the subsequent aminolysis by pyridin-3-amine is kinetically slow. This allows background hydrolysis (by trace water) or competitive acylation of the ring nitrogen to dominate, leading to low yields and difficult purifications.

-

Carbodiimides (EDC/DCC): Often result in high levels of N-acylurea formation because the amine is too slow to intercept the O-acylisourea intermediate.

The Solution Hierarchy

To overcome these barriers, the strategy must shift from "stabilizing the active ester" (standard peptide chemistry) to "maximizing electrophilicity" or "templating the reaction."

-

Method A (T3P - Propylphosphonic Anhydride): The modern Gold Standard. It drives the reaction through a highly reactive mixed anhydride intermediate and often utilizes the pyridine ring of the substrate as a template or base.

-

Method B (Ghosez's Reagent): For acid-sensitive substrates. Generates acid chlorides under strictly neutral conditions.[1]

-

Method C (Phosphorus Oxychloride): A robust, one-pot activation method suitable for scale-up of simple substrates.

PART 2: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the competitive pathways and the strategic advantage of T3P.

Caption: Comparative pathways showing how T3P bypasses the kinetic traps (Ring N-acylation and Hydrolysis) common with active esters.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: The "Gold Standard" – T3P Coupling

Application: Best for chiral acids (low epimerization risk), sterically hindered acids, and general library synthesis. Mechanism: T3P forms a mixed anhydride. The byproduct is a water-soluble cyclic phosphonic acid, simplifying workup.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

Pyridin-3-amine derivative (1.1 – 1.2 eq)

-

Base: Pyridine (3.0 – 5.0 eq) OR DIPEA (3.0 eq) if the substrate is base-sensitive.

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF (1.5 – 2.0 eq).

-

Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).

Step-by-Step Procedure:

-

Dissolution: In a reaction vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 eq) and Pyridin-3-amine (1.1 eq) in EtOAc (concentration ~0.1 – 0.2 M).

-

Note: If solubility is poor, add DMF as a co-solvent (up to 20% v/v).

-

-

Base Addition: Add Pyridine (3.0 eq). Stir for 5 minutes at room temperature.

-

Why Pyridine? It acts as both a base and a nucleophilic catalyst, preventing the "proton sponge" effect of DIPEA which can sometimes retard kinetics with T3P.

-

-

Activation: Add T3P solution (1.5 eq) dropwise.

-

Reaction:

-

Standard: Stir at Room Temperature for 2–4 hours.

-

Difficult Substrates: If LCMS shows <50% conversion after 2 hours, heat to 60°C . T3P is thermally stable and highly effective at elevated temperatures.

-

-

Workup (Self-Validating):

-

Purification: Flash chromatography (DCM/MeOH or EtOAc/Hex) if necessary.

Protocol B: The "Activation" Method – Ghosez’s Reagent